molecular formula C27H27N3O B11422123 1-benzyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-benzyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11422123
M. Wt: 409.5 g/mol
InChI Key: GWDYIVBVHIMSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzyl group, a phenylpropyl group, and a benzodiazole moiety attached to a pyrrolidinone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-BENZYL-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzodiazole ring.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-BENZYL-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

1-BENZYL-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to changes in neuronal signaling and has implications for its use in treating neurological disorders.

Comparison with Similar Compounds

1-BENZYL-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: This compound has a similar benzyl and phenyl structure but differs in the heterocyclic ring.

    Indole derivatives: These compounds share the aromatic structure but have different biological activities and applications.

    Pyrrolidine derivatives: These compounds have a similar pyrrolidine ring but differ in their substituents and biological activities.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

1-benzyl-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O/c31-26-18-23(20-29(26)19-22-12-5-2-6-13-22)27-28-24-15-7-8-16-25(24)30(27)17-9-14-21-10-3-1-4-11-21/h1-8,10-13,15-16,23H,9,14,17-20H2

InChI Key

GWDYIVBVHIMSBR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.